molecular formula C18H20N2O2 B4234584 N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE

Cat. No.: B4234584
M. Wt: 296.4 g/mol
InChI Key: CFCPWIBEPKCGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE is an organic compound with the molecular formula C18H20N2O2 It is characterized by the presence of a benzamide group, a phenylethyl group, and a propionylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE typically involves the reaction of 4-aminobenzamide with 2-phenylethylamine and propionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or phenylethyl derivatives.

Scientific Research Applications

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-2-(propionylamino)benzamide
  • N-(2-phenylethyl)-3-(propionylamino)benzamide
  • N-(2-phenylethyl)-4-(acetylamino)benzamide

Uniqueness

N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2-phenylethyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-17(21)20-16-10-8-15(9-11-16)18(22)19-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCPWIBEPKCGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-PHENYLETHYL)-4-PROPANAMIDOBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.